REACTION_CXSMILES
|
FC(F)(F)C([NH:5][C:6]1[CH:11]=[C:10]([CH3:12])[C:9]([CH:13]=[O:14])=[C:8]([CH3:15])[CH:7]=1)=O.[OH-].[Na+]>CO>[NH2:5][C:6]1[CH:7]=[C:8]([CH3:15])[C:9]([CH:13]=[O:14])=[C:10]([CH3:12])[CH:11]=1 |f:1.2|
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Name
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|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
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FC(C(=O)NC1=CC(=C(C(=C1)C)C=O)C)(F)F
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Name
|
|
Quantity
|
16.3 mL
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the suspension was filtered
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Type
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WASH
|
Details
|
washed with water
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Type
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CUSTOM
|
Details
|
The solid was dried under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
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Smiles
|
NC1=CC(=C(C=O)C(=C1)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |